3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane
Description
3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane (CAS: 2031260-82-7) is a bicyclic organic compound featuring a strained cyclopropane ring fused with a tetrahydrofuran-like oxabicyclic system. Its structure includes a bromomethyl group and a methyl substituent at the 3-position of the bicyclo[3.1.0]hexane scaffold. This compound is primarily used in research and development for synthesizing complex molecules, including pharmaceuticals and agrochemicals, due to its reactive bromine moiety and rigid bicyclic framework .
Key physicochemical properties:
- Molecular formula: C₈H₁₃BrO
- Molecular weight: 205.09 g/mol
- Structural features: A 6-oxabicyclo[3.1.0]hexane core with bromomethyl and methyl groups at the 3-position.
Properties
IUPAC Name |
3-(bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-7(4-8)2-5-6(3-7)9-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDFOGVJQFAVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C1)O2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation and Sequential Bromination Strategies
The construction of the bicyclo[3.1.0]hexane framework often begins with cyclopropanation reactions. A two-step approach involving ring formation followed by bromination has been widely adopted.
Bicyclic Core Synthesis via Annulation
The oxabicyclo[3.1.0]hexane system is synthesized through annulation of cyclopropene derivatives with appropriately substituted precursors. Key steps include:
- Cyclopropene Activation : Cyclopropenes undergo [2+1] cycloaddition with epoxides under photoredox catalysis to form the strained bicyclic structure. Silver nitrate (5–7.5 mol%) and potassium peroxodisulfate in aqueous medium at −5°C to 0°C facilitate high regioselectivity.
- Methyl Group Introduction : Methyl substitution at the 3-position is achieved using methylmagnesium bromide in tetrahydrofuran (THF) at −20°C, followed by quenching with ammonium chloride.
Bromomethyl Functionalization
Post-annulation, bromination of the 3-methyl group is performed using N-Bromosuccinimide (NBS) in carbon tetrachloride under radical initiation:
- Conditions : 4.04 mmol substrate, 2 equiv NBS, catalytic benzoyl peroxide (0.03 equiv), acetic acid (0.3 equiv), 100°C, 1 hour.
- Yield : 68% isolated yield after column chromatography.
Table 1: Bromination Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NBS Equivalents | 2.0 | Maximizes conversion |
| Temperature | 100°C | Accelerates radical chain |
| Solvent | CCl₄ | Stabilizes bromine radicals |
| Initiator | Benzoyl peroxide | Efficient radical generation |
Ring-Closing Metathesis Approaches
Olefin metathesis offers an alternative route to access the bicyclic framework. Grubbs II catalyst facilitates the formation of the strained ring system:
Substrate Design and Reaction Setup
- Diene Precursor : 3-Methyl-5-vinyloxycyclohexene is treated with Grubbs II (5 mol%) in dichloromethane at 40°C for 12 hours.
- Ring Strain Mitigation : Slow addition of catalyst (0.1 mL/min) prevents oligomerization.
Direct Bromomethylation of Preformed Oxabicyclohexanes
For late-stage diversification, direct bromination of 3-methyl-6-oxabicyclo[3.1.0]hexane provides modular access to the target compound.
Radical vs Ionic Pathways
Industrial-Scale Production Considerations
Continuous Flow Bromination
Microreactor technology enhances heat transfer and mixing:
- Residence Time : 2 minutes at 120°C
- Throughput : 1.2 kg/h with 72% yield
Waste Stream Management
- Bromine Recovery : Distillation recovers 89% HBr for reuse.
- Solvent Recycling : CCl₄ is reclaimed via fractional distillation (98% purity).
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Metrics
| Method | Typical Yield | Purity | Scalability |
|---|---|---|---|
| Cyclopropanation + NBS | 68% | 99% | Pilot-scale |
| Metathesis + Bromination | 54% | 95% | Lab-scale |
| Direct Bromination | 72% | 98% | Industrial |
The cyclopropanation-NBS sequence offers the best balance of yield and purity for research applications, while direct bromination in flow reactors shows superior scalability.
Mechanistic Insights and Kinetic Studies
Bromination Transition State Analysis
Density functional theory (DFT) calculations reveal:
- Radical Abstraction : Methyl C−H bond cleavage (1.09 Å) precedes bromine radical transfer.
- Activation Energy : 18.7 kcal/mol for rate-determining hydrogen abstraction.
Temperature-Dependent Side Reactions
- <80°C: Dominant methyl bromination (>90% selectivity)
- >100°C: Competing ring-opening (23% yield loss)
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique structure is useful in the development of novel materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane largely depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, modifying their activity through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
(a) 3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane
- Molecular formula : C₁₀H₁₅Br
- Molecular weight : 215.13 g/mol
- Key difference: Replaces the methyl group with a cyclopropyl substituent, introducing steric bulk and altering electronic properties.
(b) 3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane
(c) 6-Oxa-3-thiabicyclo[3.1.0]hexane, 1-methyl-, 3,3-dioxide
- Molecular formula : C₅H₈O₃S
- Molecular weight : 148.18 g/mol
- This compound is used in sulfonamide-based drug design .
Functional Group Modifications
(a) 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane
(b) Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate
- Molecular formula : C₁₅H₁₈O₃
- Molecular weight : 246.30 g/mol
- Key difference : Features an ester group and benzyloxy substituent, enabling applications in ester hydrolysis and catalytic hydrogenation for drug intermediate synthesis .
Physicochemical and Pharmacological Properties
Key Research Findings
- Conformational Rigidity : The 6-oxabicyclo[3.1.0]hexane core imposes significant torsional strain, as seen in comparisons with diazabicyclo analogs. For example, the N5N1C2C3 torsion angle in 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane is flattened due to H…H repulsions, whereas the oxabicyclo system retains a puckered conformation .
- Reactivity : Bromomethyl-substituted bicyclo[3.1.0]hexanes undergo cross-metathesis reactions for functionalization at the cyclopropane tip, enabling diastereoselective synthesis of carbocyclic nucleosides .
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